

Pimozide-d4 Analytical Standard: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pimozide-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Pimozide-d4**, a crucial analytical standard for researchers and professionals in drug development. This document outlines suppliers, presents typical quantitative data, details experimental protocols for its use, and illustrates its biological context through signaling pathway diagrams.

Introduction to Pimozide-d4

Pimozide-d4 is the deuterium-labeled analogue of Pimozide, an antipsychotic drug belonging to the diphenylbutylpiperidine class. Due to its stable isotope label, **Pimozide-d4** is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its use allows for the accurate determination of Pimozide concentrations in complex biological matrices by correcting for variability in sample preparation and instrument response.

Pimozide-d4 Analytical Standard Suppliers

A number of reputable suppliers provide **Pimozide-d4** as a certified reference material. These standards are essential for ensuring the accuracy and reliability of analytical data. Key suppliers include:

- Acanthus Research: Offers **Pimozide-d4** as a drug substance stable isotope labeled reference standard.

- Selleck Chemicals: Provides Pimozide and detailed information on its mechanism of action.
- Sigma-Aldrich (Cerilliant): Supplies **Pimozide-d4** as a certified reference material solution.[\[2\]](#)
- LGC Standards (incorporating TRC): Offers Pimozide and its stable isotope labeled counterparts, often with comprehensive Certificates of Analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Veeprho: A supplier of **Pimozide-d4**, described as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[\[1\]](#)
- TLC Pharmaceutical Standards: Lists **Pimozide-d4** among its related products for Pimozide.

Quantitative Data for Pimozide-d4 Analytical Standard

The following tables summarize the typical quantitative data provided on a Certificate of Analysis (CoA) for a **Pimozide-d4** analytical standard. This data is representative and may vary slightly between suppliers and batches.

Table 1: General Product Information

Parameter	Typical Specification
Product Name	Pimozide-d4
Synonyms	1-[1-[4-(4-Fluorophenyl)-4-(4-fluorophenyl-d4)butyl]-4-piperidiny]-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula	C ₂₈ H ₂₅ D ₄ F ₂ N ₃ O
Molecular Weight	465.58 g/mol
CAS Number	1803193-57-8 (for d4 labeled)
Appearance	White to off-white solid or solution
Solubility	Soluble in methanol, acetonitrile, DMSO

Table 2: Certified Analytical Data (for a solution standard)

Parameter	Typical Value
Certified Concentration	100.0 µg/mL ± 2.0 µg/mL
Solvent	Methanol
Chemical Purity (by HPLC)	≥98%
Isotopic Purity	≥99 atom % D
Deuterium Incorporation	≥98% d ₄
Storage Condition	-20°C

Experimental Protocols

Pimozide-d₄ is primarily used as an internal standard in LC-MS/MS methods for the quantification of Pimozide in biological samples like plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Pimozide from plasma samples prior to LC-MS/MS analysis.

Protocol:

- To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of **Pimozide-d₄** internal standard working solution (e.g., at 50 ng/mL).
- Vortex the sample for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method for Quantification of Pimozide

This section outlines a typical LC-MS/MS method for the analysis of Pimozide using **Pimozide-d4** as an internal standard.

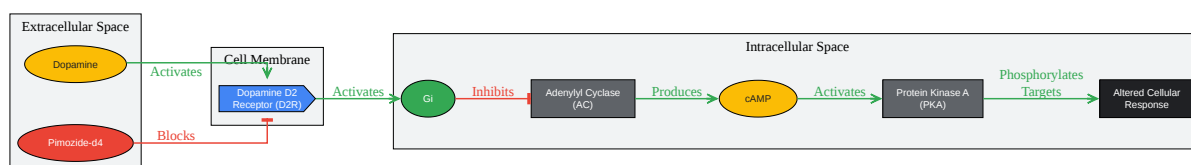
Table 3: LC-MS/MS Method Parameters

Parameter	Typical Conditions
LC System	UHPLC system
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Pimozide)	Q1: 462.2 m/z, Q3: 124.1 m/z
MRM Transition (Pimozide-d4)	Q1: 466.2 m/z, Q3: 124.1 m/z
Collision Energy	Optimized for the specific instrument

Mandatory Visualizations

Signaling Pathway of Pimozide

Pimozide primarily acts as an antagonist of the Dopamine D2 receptor (D2R), a G-protein coupled receptor. Its therapeutic effects in conditions like schizophrenia and Tourette's syndrome are attributed to the blockade of this receptor, which modulates downstream signaling pathways.

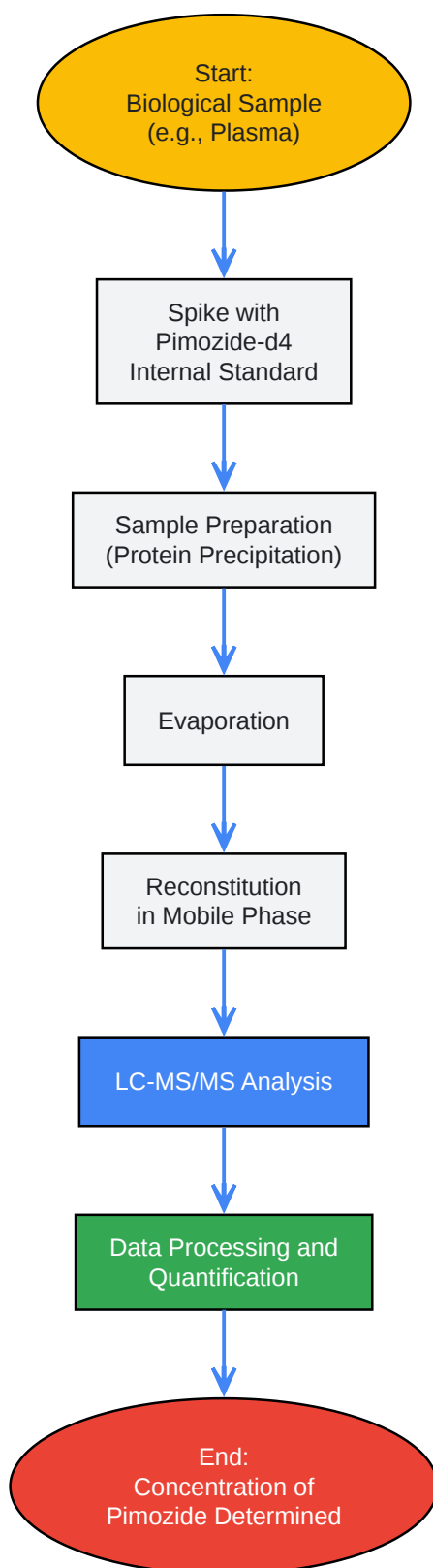


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Caption: Pimozide's antagonism of the Dopamine D2 receptor.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Pimozide in a biological matrix using **Pimozide-d4** as an internal standard.



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Caption: Workflow for Pimozide quantification using **Pimozide-d4**.

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